1-Hydroxy-6,6-dimethyl-4-oxo-5,6-dihydro-4lambda~5~-pyrazin-2(1H)-one
Description
1-Hydroxy-6,6-dimethyl-4-oxo-5,6-dihydro-4λ⁵-pyrazin-2(1H)-one is a pyrazinone derivative characterized by a hydroxyl group at position 1, two methyl groups at position 6, and a ketone at position 2. This scaffold belongs to the dihydropyrazinone family, which is notable for its pharmacological relevance, including antimicrobial, antitumor, and anti-inflammatory activities . The compound’s structural features—hydroxy and dimethyl substituents—distinguish it from simpler pyrazinones and influence its physicochemical and biological properties.
Properties
CAS No. |
89587-40-6 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4-hydroxy-3,3-dimethyl-1-oxido-2H-pyrazin-1-ium-5-one |
InChI |
InChI=1S/C6H10N2O3/c1-6(2)4-7(10)3-5(9)8(6)11/h3,11H,4H2,1-2H3 |
InChI Key |
TVGZHBHTLVGUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C[N+](=CC(=O)N1O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves several methods. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the cyclocondensation reaction between rigid, electron-rich aromatic diamines and suitable reagents can be employed . Additionally, microwave-assisted synthesis has been used to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1-hydroxy-6,6-dimethyl-,4-oxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit kinase activity, which is crucial for its anti-inflammatory and antiviral properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
Substituents critically influence logP, solubility, and hydrogen-bonding capacity:
- Halogenated Derivatives (): 7-Bromo- and 5-chloro-pyrazinones exhibit higher logP values (~2.5–3.0), enhancing lipophilicity but reducing aqueous solubility.
- 3-(Cyclohexylamino)-1-(2-methylpropyl)pyrazin-2(1H)-one (): logP = 2.06, with moderate polarity due to the cyclohexylamino group.
Table 2: Physicochemical Comparison
Structural Diversity and Therapeutic Potential
- Marine Alkaloids (): Pyrazinones like (−)-agelastatin A and hamacanthin A show antitumor and antifungal activities, highlighting the scaffold’s versatility.
- Phenyl-Substituted Pyrazinones (): Derivatives with 4-chloro- or 4-methoxy-phenyl groups exhibit varied electronic profiles, impacting receptor binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
